4'-Nitroacetophenone
Overview
Description
4’-Nitroacetophenone, also known as 1-(4-nitrophenyl)ethan-1-one, is an organic compound with the molecular formula C8H7NO3. It is a yellow crystalline solid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the acetophenone molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Nitroacetophenone can be synthesized through various methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the para position.
Industrial Production Methods: In industrial settings, the preparation of 4’-Nitroacetophenone often involves the use of copper salts as catalysts. The reaction mixture, containing acetophenone and concentrated sulfuric acid, is subjected to nitration, followed by rapid cooling and separation to obtain the crude product. The crude product is then recrystallized using methanol to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Nitroacetophenone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas and ruthenium on titanium dioxide catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4’-Aminoacetophenone.
Substitution: Various substituted acetophenones depending on the electrophile used.
Scientific Research Applications
4’-Nitroacetophenone is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drugs and other bioactive molecules.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Nitroacetophenone primarily involves its ability to undergo reduction and substitution reactions. The nitro group is highly reactive and can be selectively reduced to an amino group, which can then participate in further chemical transformations. The interaction of the nitro group with catalysts and other reagents facilitates these reactions, making 4’-Nitroacetophenone a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4’-Nitroacetophenone can be compared with other similar compounds such as:
4’-Chloroacetophenone: Contains a chlorine atom instead of a nitro group.
4’-Aminoacetophenone: The reduced form of 4’-Nitroacetophenone with an amino group.
4’-Methoxyacetophenone: Contains a methoxy group instead of a nitro group.
4’-Bromoacetophenone: Contains a bromine atom instead of a nitro group.
Uniqueness: The presence of the nitro group in 4’-Nitroacetophenone makes it highly reactive and suitable for specific chemical transformations that are not possible with other similar compounds. This reactivity is particularly useful in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-(4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGPGKTNQNXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Record name | P-NITROACETOPHENONE | |
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DSSTOX Substance ID |
DTXSID1025724 | |
Record name | 4-Nitroacetophenone | |
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Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS] | |
Record name | P-NITROACETOPHENONE | |
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Record name | 4-Nitroacetophenone | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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Vapor Pressure |
0.0024 [mmHg] | |
Record name | 4-Nitroacetophenone | |
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CAS No. |
100-19-6 | |
Record name | P-NITROACETOPHENONE | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | p-Nitroacetophenone | |
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Record name | 4-Nitroacetophenone | |
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Record name | 4'-nitroacetophenone | |
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Record name | P-NITROACETOPHENONE | |
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Melting Point |
176 to 180 °F (NTP, 1992) | |
Record name | P-NITROACETOPHENONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20747 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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